molecular formula C23H20FN3O4 B2598074 N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-27-7

N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2598074
CAS RN: 877657-27-7
M. Wt: 421.428
InChI Key: RVTCNHZGZPZMBK-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Antitubercular Agents

Tuberculosis (TB) remains a global health challenge, and developing new anti-TB compounds is crucial. Researchers have explored derivatives of 7H-Pyrrolo[2,3-d]pyrimidine , including our compound of interest. In a study, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human cells .

Antibacterial Agents

Pyrazolo[3,4-d]pyrimidines, structurally related to our compound, have been investigated for their antibacterial properties. These compounds target human protein kinases and have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. Understanding their interaction with clinically used antibiotics (e.g., ampicillin and kanamycin) is essential .

Mycobacterial Cyt-bd Inhibition

Thieno[3,2-d]pyrimidin-4-amine derivatives, including N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, have been studied as potential inhibitors of mycobacterial Cyt-bd. These compounds showed ATP IC50 values against various strains of Mycobacterium tuberculosis. Investigating their function under different physiological conditions is valuable for drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluorobenzaldehyde with cyclopentanone to form 4-fluorocyclopentylideneacetone. This intermediate is then reacted with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopentanone", "3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base such as potassium carbonate to form 4-fluorocyclopentylideneacetone.", "Step 2: Reaction of 4-fluorocyclopentylideneacetone with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine in the presence of a catalyst such as acetic acid to form N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

877657-27-7

Molecular Formula

C23H20FN3O4

Molecular Weight

421.428

IUPAC Name

N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28)

InChI Key

RVTCNHZGZPZMBK-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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